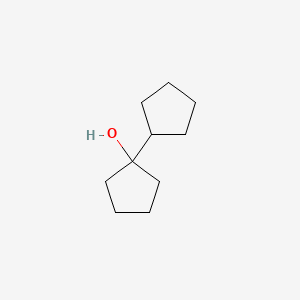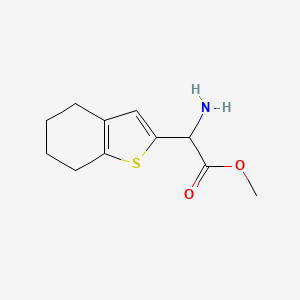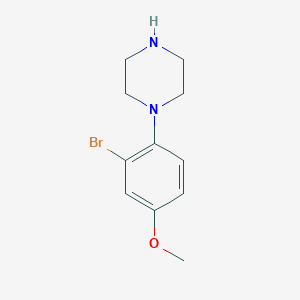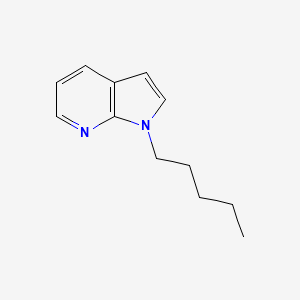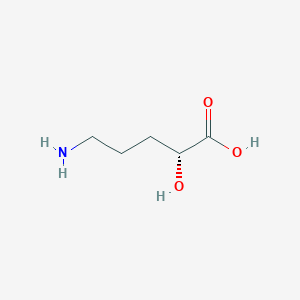![molecular formula C22H28N2O4 B8302449 Carbamic acid, N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8302449.png)
Carbamic acid, N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester is a complex organic compound with a molecular formula of C20H25NO3. This compound is characterized by the presence of a biphenyl group, a methoxymethylamino group, and a carbamate ester. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the biphenyl intermediate: The biphenyl group is synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the methoxymethylamino group: This step involves the reaction of the biphenyl intermediate with a methoxymethylamine under controlled conditions.
Formation of the carbamate ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and tetrahydrofuran.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate esters.
科学研究应用
Carbamic acid, N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester is used in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions with target proteins, while the methoxymethylamino group can form hydrogen bonds. The carbamate ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.
相似化合物的比较
Similar Compounds
- Carbamic acid, N-[(1S)-1-(1-cyclopenten-1-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R)-2-[1,1’-biphenyl]-3-yl-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the biphenyl group enhances its hydrophobic interactions, while the methoxymethylamino group provides additional sites for hydrogen bonding.
属性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R)-1-(methoxymethylamino)-1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C22H28N2O4/c1-22(2,3)28-21(26)24-19(20(25)23-15-27-4)14-16-10-12-18(13-11-16)17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)(H,24,26)/t19-/m1/s1 |
InChI 键 |
OPFVROQJAGUESH-LJQANCHMSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NCOC |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyrazin-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8302369.png)
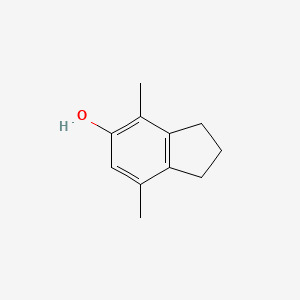
![2-Piperidinecarboxamide, 1-[N-(5-oxo-L-prolyl)-L-histidyl]-, (S)-](/img/structure/B8302384.png)
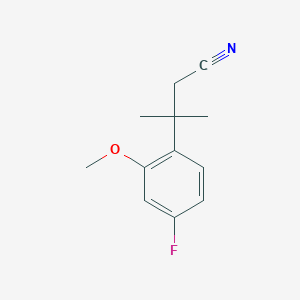
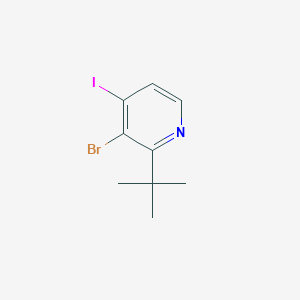
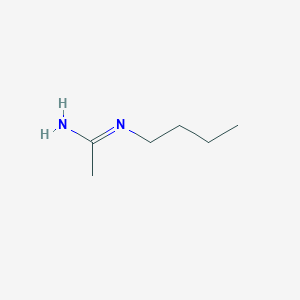
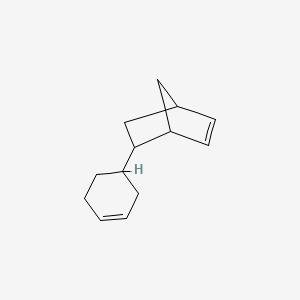
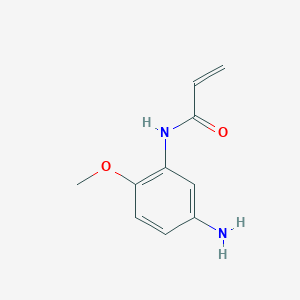
![6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one](/img/structure/B8302427.png)
